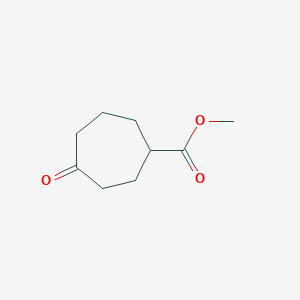

Methyl 4-oxocycloheptanecarboxylate

Übersicht

Beschreibung

Methyl 4-oxocycloheptanecarboxylate (CAS No. 17607-00-0) is a cyclic keto-ester with the molecular formula C₉H₁₄O₃ and a molecular weight of 170.21 g/mol . It features a seven-membered cycloheptane ring substituted with a ketone group at the 4-position and a methyl ester moiety. This compound is typically stored under dry, room-temperature conditions due to its sensitivity to moisture and heat . Its applications are primarily in organic synthesis and pharmaceutical research, where its cyclic structure and functional groups serve as intermediates for more complex molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of terlipressin acetate involves the chemical modification of vasopressin. The process typically includes the addition of three glycyl residues to the N-terminus of lysine vasopressin. This modification enhances the stability and selectivity of the compound for the V1 receptor .

Industrial Production Methods: Industrial production of terlipressin acetate involves several steps:

Synthesis of the Active Pharmaceutical Ingredient (API): The API is synthesized through a series of chemical reactions, including peptide coupling and purification.

Formulation: The API is then formulated into a suitable dosage form, such as a lyophilized powder for injection. .

Lyophilization: The formulated solution is freeze-dried to produce a stable, sterile product that can be reconstituted before administration.

Analyse Chemischer Reaktionen

Reaktionstypen: Terlipressinacetat durchläuft verschiedene Arten chemischer Reaktionen, darunter:

Hydrolyse: Die Verbindung wird im Körper hydrolysiert, um die aktive Form, Lysin-Vasopressin, freizusetzen.

Oxidation und Reduktion: Diese Reaktionen können während der Synthese und Lagerung der Verbindung auftreten und ihre Stabilität und Wirksamkeit beeinträchtigen.

Häufige Reagenzien und Bedingungen:

Peptidkopplungsreagenzien: Werden bei der Synthese des API verwendet.

Stabilisatoren: Wie Leucin, Methionin und Cystein werden hinzugefügt, um die Stabilität der Arzneimittellösung zu verbessern.

Hauptprodukte, die gebildet werden:

Wissenschaftliche Forschungsanwendungen

Synthetic Applications

1. Asymmetric Synthesis

Methyl 4-oxocycloheptanecarboxylate is utilized in asymmetric synthesis, particularly in Michael addition reactions. These reactions involve the formation of carbon-carbon bonds, which are crucial for building complex molecules. Research has demonstrated that this compound can serve as a Michael donor, reacting with nitroalkenes to produce enantioselective products that are valuable in drug development .

Case Study: Enantioselective Michael Addition

In a study published by the Royal Society of Chemistry, this compound was successfully used in a Michael reaction catalyzed by chiral thiourea derivatives. The results indicated high enantioselectivity, making it a promising candidate for synthesizing bioactive compounds .

Medicinal Chemistry

2. Anticancer Potential

The compound has been investigated for its potential as an inhibitor of mutant isocitrate dehydrogenase (IDH) enzymes, which are implicated in various cancers. Tricyclic compounds derived from this compound show promise in treating malignancies associated with these mutations .

Case Study: IDH Inhibition

Patent literature describes the synthesis of tricyclic compounds that inhibit mutant IDH enzymes, showcasing the therapeutic potential of derivatives of this compound in cancer treatment . These compounds could lead to new avenues for targeted cancer therapies.

Functional Group Transformations

3. Hydroxycoumarins Synthesis

This compound serves as a precursor in the synthesis of hydroxycoumarins via Pechmann condensation reactions with polyphenols. This transformation highlights its utility in producing biologically active compounds with potential pharmacological effects .

Data Tables

Wirkmechanismus

Terlipressin acetate acts as a vasopressin receptor agonist, primarily targeting the V1 receptors on vascular smooth muscle cells. Upon administration, terlipressin acetate is metabolized to lysine vasopressin, which binds to the V1 receptors, causing vasoconstriction. This leads to a reduction in portal venous pressure and improved renal perfusion . The exact molecular pathways involved include the activation of protein kinase C and the subsequent phosphorylation of target proteins .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogs and Similarity Scores

The following compounds exhibit structural or functional similarities to Methyl 4-oxocycloheptanecarboxylate, as indicated by similarity scores and functional group alignment (Table 1):

Table 1: Key Structural Analogs and Their Properties

Key Observations:

Ring Size and Saturation :

- This compound and Methyl 2-oxo-1-cycloheptanecarboxylate share identical molecular formulas but differ in ketone positioning (C4 vs. C2), influencing steric and electronic properties .

- Ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate (cyclohexene derivative) has a smaller, unsaturated ring, enhancing reactivity compared to the saturated cycloheptane analog .

Ester Group Variation: Substitution of methyl esters (e.g., Methyl 4-methyl-3-oxopentanoate) with ethyl esters (e.g., Ethyl 3-cyclopropyl-3-oxopropanoate) increases molecular weight and alters hydrophobicity .

Linear vs. Cyclic Structures: Linear analogs like Methyl 4-methyl-3-oxopentanoate exhibit higher similarity scores (0.97) due to shared ketone and ester motifs but lack the steric constraints of cyclic systems .

Biologische Aktivität

Methyl 4-oxocycloheptanecarboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including pharmacological effects, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a cycloheptane ring structure with a ketone and a carboxylate functional group. The molecular formula is , and it features a unique conformation that may influence its interaction with biological targets.

Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit promising anticancer properties. For instance, research on structurally related compounds has shown inhibitory effects on steroid sulfatase (STS) enzymes, which are implicated in breast cancer progression. Compounds tested demonstrated varying degrees of potency, with IC50 values ranging from 21.5 µM to 159 µM against different cancer cell lines such as MCF-7 and MDA-MB-231 .

Table 1: Inhibitory Effects on Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | GI50 (µM) |

|---|---|---|---|

| 9p | MCF-7 | 36.4 | 320.1 |

| 9r | MCF-7 | 21.5 | 24.7 |

| 9s | MCF-7 | 37.8 | 63.8 |

| 11 | MDA-MB-231 | - | 63.3 |

These findings suggest that modifications to the cycloheptane scaffold can enhance biological activity, particularly against estrogen receptor-positive cancers.

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound derivatives in models of neurodegenerative diseases such as Parkinson's disease. Compounds have been evaluated for their ability to inhibit monoamine oxidase B (MAO-B), an enzyme linked to oxidative stress in neuronal cells. Selective MAO-B inhibitors have demonstrated improvements in motor functions and reductions in oxidative stress markers in animal models .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by various structural modifications:

- Substituents on the Cycloheptane Ring : The presence of electron-withdrawing or electron-donating groups can significantly alter the compound's reactivity and binding affinity to biological targets.

- Functional Groups : The introduction of different functional groups at specific positions on the cycloheptane ring has been shown to enhance or diminish activity against targeted enzymes and receptors.

Case Study 1: Anticancer Properties

In a study involving several synthesized derivatives, this compound was tested for its effects on breast cancer cell lines. The results indicated that certain analogs exhibited significant antiproliferative activity, particularly in estrogen receptor-positive cells, highlighting the importance of structural optimization for therapeutic efficacy .

Case Study 2: Neuroprotection

A recent investigation into the neuroprotective effects of methyl derivatives revealed that specific modifications led to enhanced MAO-B inhibition. This was associated with improved behavioral outcomes in rodent models of Parkinson's disease, suggesting potential therapeutic applications for neurodegenerative disorders .

Eigenschaften

IUPAC Name |

methyl 4-oxocycloheptane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O3/c1-12-9(11)7-3-2-4-8(10)6-5-7/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HARDIFNYOCNPTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCC(=O)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10455729 | |

| Record name | METHYL 4-OXOCYCLOHEPTANECARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10455729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17607-00-0 | |

| Record name | METHYL 4-OXOCYCLOHEPTANECARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10455729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Oxo-cycloheptanecarboxylic acid methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.